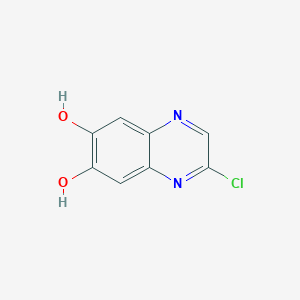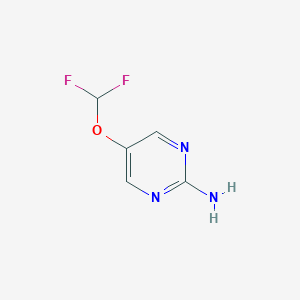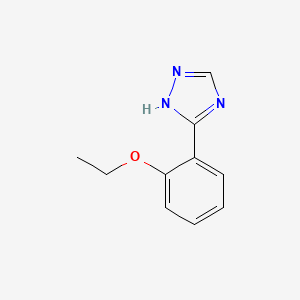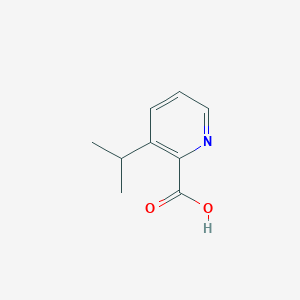
5-(Bromomethyl)-4-chloro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-chloro-2-methylpyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5th position, a chlorine atom at the 4th position, and a methyl group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-2-methylpyridine typically involves the bromination of 4-chloro-2-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the 5th position due to the electron-withdrawing effects of the chlorine and methyl groups, which direct the bromination to the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, concentration, and reaction time. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-4-chloro-2-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of the original compound.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
5-(Bromomethyl)-4-chloro-2-methylpyridine: has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4-chloro-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .
Comparaison Avec Des Composés Similaires
5-(Bromomethyl)-4-chloro-2-methylpyridine: can be compared with other similar compounds, such as:
5-(Bromomethyl)-2-chloropyridine: Lacks the methyl group at the 2nd position, resulting in different reactivity and applications.
4-Chloro-2-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
5-(Chloromethyl)-4-chloro-2-methylpyridine: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
Clé InChI |
RTDPNAGUEUCFBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)




![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)


![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)

